Quantified D3 Receptor Affinity and Selectivity Window vs. D2 Receptor
SB-277011 demonstrates high binding affinity for the human dopamine D3 receptor (hD3R) with a pKi of 7.95 to 8.0, translating to a Ki of approximately 10-11 nM [1]. This potency is accompanied by a critical selectivity window of 80- to 100-fold over the closely related D2 receptor (hD2R pKi ~6.0) [1]. This degree of selectivity is essential for isolating D3-specific effects, as significant D2 antagonism would confound behavioral and neurochemical readouts [2].
| Evidence Dimension | Selectivity Ratio (D2 Ki / D3 Ki) |
|---|---|
| Target Compound Data | 80-100 fold selective for D3 over D2 |
| Comparator Or Baseline | hD2 receptor affinity (pKi = 6.0) |
| Quantified Difference | ~100-fold difference in binding affinity |
| Conditions | Radioligand displacement assays using recombinant human receptors |
Why This Matters
This selectivity ratio ensures that observed effects in cellular or in vivo assays are attributable to D3 receptor antagonism rather than off-target activity at the high-affinity D2 receptor.
- [1] Stemp G, et al. J Med Chem. 2000;43(9):1878-1885; Sigma-Aldrich SB-277011-A Datasheet; MedChemExpress SB-277011 hydrochloride Datasheet. View Source
- [2] Heidbreder CA, Newman AH. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Ann N Y Acad Sci. 2010;1187:4-34. View Source
